molecular formula C17H12O4 B1363458 2-(4-Methoxybenzoyl)indan-1,3-dione CAS No. 147847-17-4

2-(4-Methoxybenzoyl)indan-1,3-dione

Cat. No.: B1363458
CAS No.: 147847-17-4
M. Wt: 280.27 g/mol
InChI Key: NJSFXAKMNPVRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione typically involves the reaction of 4-methoxybenzoyl chloride with indan-1,3-dione under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the acylation process. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)indan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoyl or indan-1,3-dione derivatives .

Scientific Research Applications

2-(4-Methoxybenzoyl)indan-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)indan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzoyl)indan-1,3-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to form high-quality crystals also makes it suitable for research applications requiring precise structural analysis .

Properties

IUPAC Name

2-(4-methoxybenzoyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSFXAKMNPVRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371552
Record name 2-(4-Methoxybenzoyl)indan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147847-17-4
Record name 2-(4-Methoxybenzoyl)indan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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